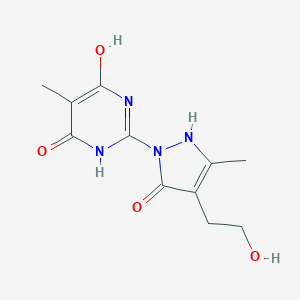![molecular formula C17H19ClN2O2S2 B276191 Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate](/img/structure/B276191.png)
Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate, also known as Carbamothioic acid, is a chemical compound that has gained significant attention in scientific research. This compound has been used in various studies to investigate its potential applications in different fields.
Mécanisme D'action
The mechanism of action of Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate involves the inhibition of specific enzymes that are involved in the inflammatory response and cancer cell growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to be involved in the inflammatory response. Additionally, it has been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme that is involved in the regulation of gene expression and the growth of cancer cells.
Biochemical and Physiological Effects:
Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate is its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research of Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate. One of the directions is to investigate its potential use in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further research is needed to understand the mechanism of action of this compound and to identify potential targets for drug development. Finally, future research should focus on improving the solubility of this compound to make it more suitable for in vivo studies.
Conclusion:
In conclusion, Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate is a chemical compound that has significant potential in scientific research. Its anti-inflammatory and anti-cancer properties make it a potential candidate for the development of new drugs, and its potential use in the treatment of Alzheimer's disease and Parkinson's disease make it an exciting area of research. Further studies are needed to understand the mechanism of action of this compound and to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate involves the reaction between 4-chlorobenzenethiol and ethyl 5-amino-2-chlorobenzoate in the presence of isopropylamine. The reaction takes place in ethanol and requires a catalyst such as copper (II) chloride. The product is obtained through crystallization and purification using a suitable solvent.
Applications De Recherche Scientifique
Ethyl 5-(4-chlorophenyl)-3-{[(isopropylamino)carbothioyl]amino}-2-thiophenecarboxylate has been widely used in scientific research for its potential applications in various fields. One of the significant applications of this compound is in the field of medicine. It has been studied for its potential use as an anti-inflammatory agent and as an inhibitor of cancer cell growth. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C17H19ClN2O2S2 |
|---|---|
Poids moléculaire |
382.9 g/mol |
Nom IUPAC |
ethyl 5-(4-chlorophenyl)-3-(propan-2-ylcarbamothioylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C17H19ClN2O2S2/c1-4-22-16(21)15-13(20-17(23)19-10(2)3)9-14(24-15)11-5-7-12(18)8-6-11/h5-10H,4H2,1-3H3,(H2,19,20,23) |
Clé InChI |
IJQODWOPTHBGOO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Cl)NC(=S)NC(C)C |
SMILES canonique |
CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Cl)NC(=S)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276110.png)


![6-(3-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B276115.png)
![4-Chloro-6-(3-methylphenyl)thieno[3,2-d]pyrimidine](/img/structure/B276117.png)
![2-(4-hydroxy-3-methoxybenzylidene)-4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276120.png)
![4,6-dimethyl-2-(3-pyridinylmethylene)thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276121.png)
![4,6-dimethyl-2-(4-methylbenzylidene)thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276122.png)

![2-(3-oxo-4,5,6,7-tetrahydro-1H-indazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B276126.png)
![ethyl 4-thioxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276128.png)
![ethyl 4-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276129.png)
![ethyl 3-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276131.png)